Dichlorofluoromethyl trifluoromethyl disulfide
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Overview
Description
Dichlorofluoromethyl trifluoromethyl disulfide is a chemical compound with the molecular formula C2ClF5S2 It is known for its unique structure, which includes both dichlorofluoromethyl and trifluoromethyl groups bonded to a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorofluoromethyl trifluoromethyl disulfide typically involves the reaction of dichlorofluoromethyl and trifluoromethyl precursors under controlled conditions. One common method involves the use of a two-chamber reactor, where the dichlorofluoromethyl and trifluoromethyl groups are generated in situ and then combined to form the disulfide linkage . The reaction conditions often include the use of activators such as PPh3 and N-bromosuccinimide to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound. Safety measures are crucial due to the toxic and volatile nature of the intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dichlorofluoromethyl trifluoromethyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Dichlorofluoromethyl trifluoromethyl disulfide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific enzymes and pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of dichlorofluoromethyl trifluoromethyl disulfide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethyl trifluoromethyl disulfide: Similar in structure but with a chlorodifluoromethyl group instead of a dichlorofluoromethyl group.
Bis(trifluoromethyl) disulfide: Contains two trifluoromethyl groups bonded to a disulfide linkage.
Trifluoromethyl sulfoxide: A related compound where the disulfide linkage is replaced by a sulfoxide group.
Uniqueness
Dichlorofluoromethyl trifluoromethyl disulfide is unique due to the presence of both dichlorofluoromethyl and trifluoromethyl groups, which confer distinct chemical properties.
Properties
CAS No. |
20614-29-3 |
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Molecular Formula |
C2Cl2F4S2 |
Molecular Weight |
235.1 g/mol |
IUPAC Name |
[[dichloro(fluoro)methyl]disulfanyl]-trifluoromethane |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(4,5)9-10-2(6,7)8 |
InChI Key |
BKKRCSANKBJFNO-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)SSC(F)(Cl)Cl |
Origin of Product |
United States |
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